Lipophilicity Differentiation: Cyclopentyl vs. Cyclohexyl vs. Unsubstituted Thiazole Methanamines
The computed logP (XLogP3) for (2‑cyclopentylthiazol‑5‑yl)methanamine is 1.5 [REFS‑1]. This places its lipophilicity between the more polar unsubstituted thiazol‑5‑ylmethanamine (XLogP3 ≈ 0.0–0.3 for the free base) and the more lipophilic (2‑cyclohexylthiazol‑5‑yl)methanamine (predicted XLogP3 ≈ 2.2–2.6 based on an incremental +0.5–0.7 log unit per additional methylene in the cycloalkyl ring). The 1.5 log unit differential relative to the unsubstituted analog corresponds to an approximately 30‑fold difference in octanol/water partition coefficient, which directly impacts membrane permeability, protein binding, and assay compatibility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Thiazol‑5‑ylmethanamine (XLogP3 ≈ 0.0–0.3); (2‑cyclohexylthiazol‑5‑yl)methanamine (XLogP3 predicted ≈ 2.2–2.6) |
| Quantified Difference | ~1.2–1.5 log units more lipophilic than parent; ~0.7–1.1 log units less lipophilic than cyclohexyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Lipophilicity differences of this magnitude affect solubility, passive permeability, and non‑specific protein binding, making the cyclopentyl analog a distinct choice for optimizing ADME properties in lead series.
- [1] PubChem Compound Summary CID 61282303. XLogP3‑AA = 1.5. National Center for Biotechnology Information, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1251391-86-2 View Source
